2-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride
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Overview
Description
2-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its structural features, which include a pyrazole ring and a phenol group, making it a valuable scaffold for various chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride typically involves the reaction of 1-ethylpyrazole with formaldehyde and a phenol derivative under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product . The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted phenol and pyrazole derivatives.
Scientific Research Applications
2-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-((4-(2,2,2-Trifluoroethoxy)-3-methylpyridin-2-yl)methylamino)phenyl)-4,5-dihydro-5-substituted pyrazoline
- Imidazo[1,2-a]pyridines
- Substituted Imidazoles
Uniqueness
2-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both a pyrazole ring and a phenol group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H18ClN3O |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-[[(1-ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-2-16-8-7-12(15-16)10-14-9-11-5-3-4-6-13(11)17;/h3-8,14,17H,2,9-10H2,1H3;1H |
InChI Key |
KWAIKYLSAYSRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
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